3,5-Diiodo-L-tyrosine dihydrate
3,5-Diiodo-L-tyrosine dihydrate
Brand Name:
Vulcanchem
CAS No.:
18835-59-1
VCID:
VC21062973
InChI:
InChI=1S/C9H9I2NO3.2H2O/c10-5-1-4(2-6(11)8(5)13)3-7(12)9(14)15;;/h1-2,7,13H,3,12H2,(H,14,15);2*1H2/t7-;;/m0../s1
SMILES:
C1=C(C=C(C(=C1I)O)I)CC(C(=O)O)N.O.O
Molecular Formula:
C9H13I2NO5
Molecular Weight:
469.01 g/mol
3,5-Diiodo-L-tyrosine dihydrate
CAS No.: 18835-59-1
Cat. No.: VC21062973
Molecular Formula: C9H13I2NO5
Molecular Weight: 469.01 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 18835-59-1 |
|---|---|
| Molecular Formula | C9H13I2NO5 |
| Molecular Weight | 469.01 g/mol |
| IUPAC Name | (2S)-2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid;dihydrate |
| Standard InChI | InChI=1S/C9H9I2NO3.2H2O/c10-5-1-4(2-6(11)8(5)13)3-7(12)9(14)15;;/h1-2,7,13H,3,12H2,(H,14,15);2*1H2/t7-;;/m0../s1 |
| Standard InChI Key | YWAGQOOMOOUEGY-KLXURFKVSA-N |
| Isomeric SMILES | C1=C(C=C(C(=C1I)O)I)C[C@@H](C(=O)O)N.O.O |
| SMILES | C1=C(C=C(C(=C1I)O)I)CC(C(=O)O)N.O.O |
| Canonical SMILES | C1=C(C=C(C(=C1I)O)I)CC(C(=O)O)N.O.O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator